
N-(1-ethylpropyl)-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethylpropyl)-3-phenylacrylamide, also known as EP3, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EP3 is a member of the acrylamide family and is synthesized through a specific method.
科学研究应用
N-(1-ethylpropyl)-3-phenylacrylamide has potential applications in various fields of scientific research, including medicinal chemistry, materials science, and polymer chemistry. In medicinal chemistry, N-(1-ethylpropyl)-3-phenylacrylamide has been studied for its potential as an anticancer agent. N-(1-ethylpropyl)-3-phenylacrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development. In materials science, N-(1-ethylpropyl)-3-phenylacrylamide has been studied for its potential as a monomer for the synthesis of novel polymers with unique properties. In polymer chemistry, N-(1-ethylpropyl)-3-phenylacrylamide has been studied for its potential as a crosslinking agent for the synthesis of hydrogels with various applications, such as drug delivery and tissue engineering.
作用机制
The mechanism of action of N-(1-ethylpropyl)-3-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. N-(1-ethylpropyl)-3-phenylacrylamide has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell proliferation and survival. N-(1-ethylpropyl)-3-phenylacrylamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes involved in cancer progression. Additionally, N-(1-ethylpropyl)-3-phenylacrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-3-phenylacrylamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(1-ethylpropyl)-3-phenylacrylamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(1-ethylpropyl)-3-phenylacrylamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In vivo studies have shown that N-(1-ethylpropyl)-3-phenylacrylamide inhibits the growth of tumors in animal models, making it a promising candidate for further development as an anticancer agent.
实验室实验的优点和局限性
N-(1-ethylpropyl)-3-phenylacrylamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research. Another advantage is that it has shown promising anticancer activity in vitro and in vivo, making it a potential candidate for further development as an anticancer agent. One limitation is that the mechanism of action of N-(1-ethylpropyl)-3-phenylacrylamide is not fully understood, making it difficult to optimize its activity. Another limitation is that N-(1-ethylpropyl)-3-phenylacrylamide has not been extensively studied for its toxicity and pharmacokinetics, which are important factors in the development of drugs.
未来方向
There are several future directions for the research of N-(1-ethylpropyl)-3-phenylacrylamide. One direction is to further elucidate its mechanism of action and optimize its activity as an anticancer agent. Another direction is to explore its potential as a monomer for the synthesis of novel polymers with unique properties. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of N-(1-ethylpropyl)-3-phenylacrylamide, which are important factors in the development of drugs. Finally, N-(1-ethylpropyl)-3-phenylacrylamide could be studied for its potential applications in other fields, such as agriculture and environmental science.
合成方法
N-(1-ethylpropyl)-3-phenylacrylamide is synthesized through a reaction between 3-phenylacrylic acid and 1-ethylpropylamine. The reaction is carried out in the presence of a catalyst, such as triethylamine or N,N-dimethylformamide. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
属性
IUPAC Name |
(E)-N-pentan-3-yl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-13(4-2)15-14(16)11-10-12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3,(H,15,16)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTNQDFEHZIEGP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)NC(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

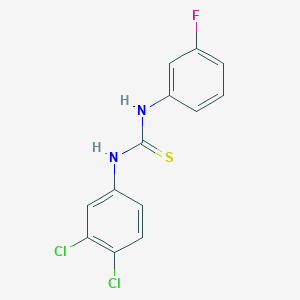
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5771839.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5771844.png)
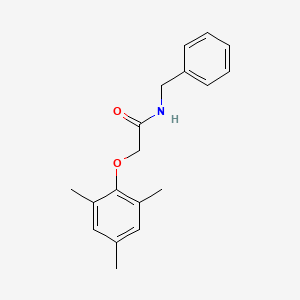
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5771852.png)
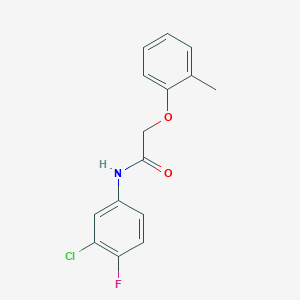
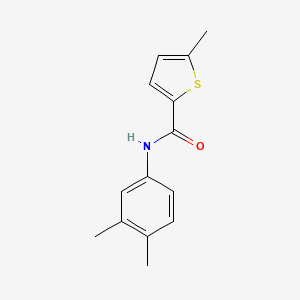
![ethyl 3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-butenoate](/img/structure/B5771898.png)
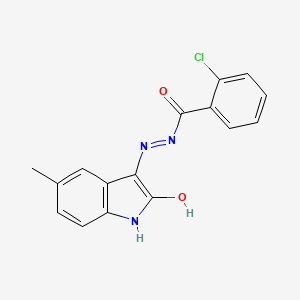

![N-(2,6-dimethylphenyl)-N'-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5771936.png)

![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5771950.png)
